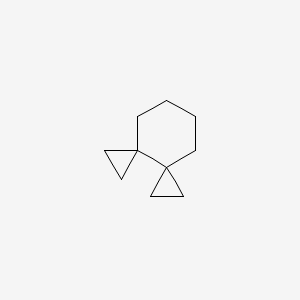

Dispiro(2.0.2.4)decane

Description

Context of Spiro Compounds and Highly Strained Hydrocarbons in Chemical Science

Spiro compounds are a class of organic molecules where two rings are linked together by a single common atom. wikipedia.org This shared atom, known as the spiro atom, is typically a quaternary carbon. wikipedia.org The unique three-dimensional architecture of spiro compounds imparts distinct physical and chemical properties, making them valuable in various fields, including medicinal chemistry and materials science. walshmedicalmedia.comresearchgate.nettaylorandfrancis.com

Highly strained hydrocarbons are molecules that possess significant angle or torsional strain due to their cyclic or polycyclic nature. oup.comnih.gov This strain results in increased reactivity and unique chemical behaviors not observed in their less-strained counterparts. researchgate.netqucosa.de The study of these molecules provides fundamental insights into chemical bonding and reactivity. oup.comiucr.org

Significance of Dispiro(2.0.2.4)decane as a Unique Polycyclic Scaffold

Dispiro[2.0.2.4]decane stands out as a significant polycyclic scaffold due to its intricate and strained structure. The fusion of two cyclopropane (B1198618) rings with a cyclohexane (B81311) ring at a single carbon atom creates a molecule with considerable ring strain. This inherent strain makes it a valuable subject for studying the properties and reactions of highly strained systems. researchgate.net The rigid, three-dimensional framework of Dispiro[2.0.2.4]decane also serves as a versatile building block in the synthesis of more complex polycyclic structures. nih.govnih.govresearchgate.netbohrium.com

Historical Perspectives on the Academic Investigation of Dispiroalkane Systems

The academic investigation of dispiroalkanes, including Dispiro[2.0.2.4]decane, has evolved alongside the broader field of strained organic molecules. Early research focused on the synthesis and characterization of these unique structures. For instance, the synthesis of a derivative, Dispiro[2.0.2.4]deca-7,9-diene, and its use as a ligand in transition metal complexes were reported in the early 1980s. uni-hamburg.deuni-goettingen.de These initial studies laid the groundwork for understanding the reactivity and potential applications of this class of compounds. Over the years, advancements in synthetic methodologies and analytical techniques have enabled more detailed investigations into their chemical and physical properties.

Current Research Trajectories and Open Questions in Dispiro(2.0.2.4)decane Chemistry

Current research on Dispiro[2.0.2.4]decane and related systems is multifaceted. One area of focus is its application as a building block in the synthesis of novel and complex molecular architectures. uni-goettingen.de Researchers are exploring its use in creating new materials with specific optical and electronic properties. acs.org Furthermore, the inherent strain within the molecule continues to be a subject of theoretical and computational studies to better understand its bonding and reactivity. researchgate.net

Open questions in the field include the full extent of its reactivity under various conditions and the potential for its derivatives in areas such as medicinal chemistry, where related dispiroalkane structures have shown promise. nih.govgoogle.com The development of more efficient and scalable synthetic routes to Dispiro[2.0.2.4]decane and its functionalized analogs remains an active area of investigation.

| Property | Value |

| CAS Number | 24029-74-1 |

| Linear Formula | C10H16 |

| Molecular Weight | 136.24 g/mol |

Structure

3D Structure

Properties

CAS No. |

24029-74-1 |

|---|---|

Molecular Formula |

C10H16 |

Molecular Weight |

136.23 g/mol |

IUPAC Name |

dispiro[2.0.24.43]decane |

InChI |

InChI=1S/C10H16/c1-2-4-10(7-8-10)9(3-1)5-6-9/h1-8H2 |

InChI Key |

BNGAGYMTAFZQJE-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2(CC2)C3(C1)CC3 |

Origin of Product |

United States |

Synthetic Methodologies for Dispiro 2.0.2.4 Decane and Its Derivatives

Retrosynthetic Strategies and Key Bond Formations to the Dispiro(2.0.2.4)decane Core

A logical retrosynthetic analysis of the dispiro(2.0.2.4)decane framework suggests that the most crucial bond formations are the creation of the two cyclopropane (B1198618) rings. The disconnections would, therefore, logically occur at the C1-C2/C1-C3 and C4-C5/C4-C6 bonds of the cyclopropane moieties.

This leads to a precursor molecule, a 1,2-bis(methylidene)cyclobutane or a related cyclobutane (B1203170) derivative with appropriate leaving groups on the exocyclic methyl units. The key forward synthetic reactions would then be double cyclopropanation reactions.

Key Bond Formations:

Cyclopropanation: The primary method for constructing the three-membered rings. This can be achieved through various methods, including:

Simmons-Smith Reaction: Utilizing a carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple, to add a methylene (B1212753) group across a double bond.

Diazo-mediated Cyclopropanation: Employing diazo compounds in the presence of a transition metal catalyst (e.g., rhodium, copper, or cobalt) to generate a metal carbene that subsequently reacts with an alkene.

Intramolecular 1,3-Elimination: Reductive ring closure of 1,3-dihaloalkanes, often mediated by metals like zinc or samarium(II) iodide. thieme-connect.de

A plausible retrosynthetic pathway is depicted below:

| Target Molecule | Precursor 1 | Precursor 2 |

| Dispiro(2.0.2.4)decane | 1,2-Bis(halomethyl)cyclobutane | Cyclobutane-1,2-dicarboxylic acid |

Seminal Academic Approaches for the Construction of Dispiro(2.0.2.4)decane Analogues

While the synthesis of the parent dispiro(2.0.2.4)decane is not extensively documented in seminal literature, several academic endeavors have focused on the construction of its unsaturated or heteroatom-containing analogues. These approaches provide valuable insights into the feasibility of forming the core structure.

A notable analogue, dispiro[2.0.2.4]deca-7,9-diene , has been a subject of study. Its synthesis is described as involving complex organic reactions that require precise conditions and catalysts, such as cycloaddition reactions. dicp.ac.cn

Another interesting analogue is 1,2,5,6-tetraaza-dispiro[2.0.2.4]decane . A documented synthesis of this compound starts from a 1,2-diimine, which undergoes a reaction to form the bidiaziridine system. This approach highlights the use of nitrogen-containing precursors to build the spirocyclic framework. gwdg.denih.gov The synthesis of related aza-dispiro[2.0.2.5]undecane and methano-bridged aza-dispiro[2.0.2.4]decane has also been reported through similar strategies. gwdg.de

Furthermore, the synthesis of 7,7′-bi(dispiro[2.0.2.1]heptylidene) , a perspirocyclopropanated bicyclopropylidene, has been achieved. This molecule is a dimer of a very close analogue to the dispiro[2.0.2.4]decane core. Its synthesis was accomplished in three steps from 7-cyclopropylidenedispiro[2.0.2.1]heptane. researchgate.net The catalytic hydrogenation of this compound yielded 7,7′-bis(dispiro[2.0.2.1]heptyl) . researchgate.netresearchgate.net

Development of Stereoselective and Enantioselective Pathways for Dispiro(2.0.2.4)decane Scaffolds

The creation of the two spiro-centers in dispiro(2.0.2.4)decane and its derivatives in a stereocontrolled manner is a significant synthetic hurdle. While literature specifically detailing the enantioselective synthesis of the parent hydrocarbon is scarce, advances in asymmetric cyclopropanation and the synthesis of related chiral dispiro compounds offer potential pathways.

A key development has been the enantioselective synthesis of dispiro[2.0.2.1]heptane derivatives , which are structurally very similar to the target molecule. One approach involves the enzymatic acylation of dispiro[2.0.2.1]heptylmethanol using Lipase PS®, which provides optically active compounds with high enantiomeric excess (>95% ee). researchgate.net These chiral building blocks can then be further elaborated.

General strategies for stereoselective cyclopropanation that could be applied include:

Catalytic Asymmetric Cyclopropanation: The use of chiral catalysts to control the stereochemical outcome of the cyclopropanation reaction. Cobalt(II) complexes of D2-symmetric chiral porphyrins have been shown to be effective for the asymmetric cyclopropanation of olefins with diazoacetates, achieving high diastereo- and enantioselectivity. organic-chemistry.orgorganic-chemistry.org Similarly, rhodium and copper catalysts with chiral ligands are widely used. rsc.org

Substrate-Controlled Diastereoselective Cyclopropanation: The presence of a chiral center in the alkene substrate can direct the approach of the carbene, leading to a diastereoselective cyclopropanation.

Enzyme-Mediated Carbene Transfer: Engineered enzymes, such as myoglobin-based biocatalysts, have been developed for the highly stereoselective synthesis of cyclopropanes from diazo reagents. utdallas.edu

While not directly applied to dispiro(2.0.2.4)decane, organocatalytic enantioselective [3+2] cycloaddition reactions have been successfully used to synthesize complex dispiroheterocycles with multiple stereocenters, demonstrating the power of modern asymmetric catalysis in constructing spirocyclic systems. organic-chemistry.org

Catalytic Systems and Reaction Conditions in Dispiro(2.0.2.4)decane Synthesis

The choice of catalytic system and reaction conditions is paramount in the synthesis of strained molecules like dispiro(2.0.2.4)decane. The efficiency and selectivity of the key cyclopropanation steps are highly dependent on these factors.

For metal-catalyzed cyclopropanations using diazo compounds, several systems are prominent:

| Catalyst | Diazo Reagent | Typical Conditions | Reference |

| Rh₂(OAc)₄ | Phenyldiazomethane | Toluene, catalytic pentamethylene sulfide | rsc.org |

| Cu(acac)₂ | Ethyl diazoacetate | Toluene, catalytic pentamethylene sulfide | rsc.org |

| Co(II)-porphyrin complex | α-Cyanodiazoacetates | n-hexane, -20 °C | organic-chemistry.org |

In the context of carbenoid-based cyclopropanations , the Simmons-Smith reaction and its variants are classic choices. The reaction of diiodomethane with a zinc-copper couple is the traditional method. More recently, cobalt-catalyzed asymmetric cyclopropanation using gem-dichloroalkanes as carbene precursors has emerged as a safer alternative to diazoalkanes for non-stabilized carbenes. dicp.ac.cn

For 1,3-elimination reactions , the conditions typically involve a reducing metal in an appropriate solvent. The Gustavson reaction, for instance, uses zinc dust, and the conditions have been optimized by using chelating agents like EDTA to trap the resulting zinc(II) salts and prevent side reactions. thieme-connect.de Samarium(II) iodide is another powerful reducing agent for such transformations. thieme-connect.de

Challenges in Synthesizing Highly Strained Dispiro(2.0.2.4)decane Structures

The synthesis of dispiro(2.0.2.4)decane is fraught with challenges, primarily stemming from the significant ring strain incorporated in its structure. This strain arises from several factors:

Spiro-fusion: The fusion of two rings at a single carbon atom introduces considerable strain. In dispiro(2.0.2.4)decane, this is exacerbated by having two such centers.

Small Ring Size: Both cyclopropane and cyclobutane rings possess substantial inherent strain due to the deviation of their bond angles from the ideal tetrahedral angle.

Cumulative Strain: The total strain energy of the molecule is expected to be greater than the sum of the individual ring strains of the constituent rings due to the geometric constraints imposed by the spiro-fusion.

These challenges manifest in several ways during synthesis:

Rearrangement Reactions: The high strain energy of the target molecule and its precursors can lead to undesired rearrangements, such as ring-opening or ring-expansion reactions, especially under thermal or catalytic conditions. For example, sulfonation of cyclopropylidenecyclopropane with SO₃ at low temperatures proceeds with rearrangement of one of the cyclopropyl (B3062369) groups. researchgate.net

Low Reactivity of Precursors: Steric hindrance around the reactive sites of precursors can lead to sluggish or incomplete reactions.

Difficulty in Purification: The similarity in physical properties of the desired product and potential byproducts can make purification challenging.

Studies on related systems like dispirophosphiranes and [n]triangulanes have shown that spirofusion with small rings leads to a tightening of the central ring, further increasing the strain. researchgate.net

Total Synthesis of Complex Molecules Incorporating the Dispiro(2.0.2.4)decane Unit

A thorough review of the literature reveals a notable absence of total syntheses of complex natural products that feature the dispiro(2.0.2.4)decane core. While many natural products contain spirocarbocycles rsc.org, and numerous elegant total syntheses of such molecules have been reported nih.govmdpi.commdpi.comrsc.org, the specific dispiro[2.0.2.4]alkane framework appears to be a rare motif in nature.

However, the closely related dispiro[2.0.2.1]heptane moiety has been incorporated into synthetic molecules with interesting properties, such as ferroelectric liquid crystals. researchgate.net The synthesis of these materials demonstrates the utility of this class of strained spirocycles in materials science.

The lack of natural product targets containing the dispiro(2.0.2.4)decane unit means that the development of synthetic methodologies for this scaffold is primarily driven by fundamental interest in strained molecules and the exploration of novel chemical space. The strategies and challenges outlined in the preceding sections, therefore, represent the current frontier in the chemistry of this fascinating and synthetically demanding class of compounds.

Theoretical and Computational Investigations of Dispiro 2.0.2.4 Decane

Quantum Chemical Calculations of Electronic Structure and Strain Energy Distribution

The electronic and molecular structure of dispiro[2.0.2.4]decane has been a subject of interest, particularly in the context of understanding the influence of spiro-fused cyclopropane (B1198618) rings on larger ring systems. uni-heidelberg.deresearchgate.net Due to the rigid geometry imposed by the two cyclopropane rings, the cyclohexane (B81311) core is forced into a conformation that deviates significantly from the ideal chair form, leading to substantial strain energy.

Quantum chemical calculations are essential for quantifying the strain energy and understanding its distribution within the molecule. The total strain energy of dispiro(2.0.2.4)decane is a combination of angle strain in the cyclopropane rings and torsional and steric strain in the cyclohexane ring.

A hypothetical data table for the calculated strain energy and its components for dispiro(2.0.2.4)decane, based on typical values for strained hydrocarbons, is presented below.

| Strain Component | Calculated Energy (kcal/mol) |

| Angle Strain (Cyclopropane rings) | ~ 55 |

| Torsional Strain (Cyclohexane ring) | ~ 10-15 |

| Steric Strain | ~ 5-10 |

| Total Strain Energy | ~ 70-80 |

This table is illustrative and based on values for analogous strained systems. Precise values would require dedicated computational studies.

Conformational Analysis and Dynamic Behavior of the Dispiro(2.0.2.4)decane System

The conformational landscape of dispiro(2.0.2.4)decane is significantly more restricted than that of a simple cyclohexane. The spiro-fused cyclopropane rings lock the adjacent carbon atoms of the cyclohexane ring, limiting its conformational flexibility. The cyclohexane ring is forced to adopt a twisted or boat-like conformation.

Computational methods, such as density functional theory (DFT) and Møller-Plesset perturbation theory (MP2), are employed to explore the potential energy surface of dispiro(2.0.2.4)decane and identify its stable conformers. The energy differences between these conformers and the barriers to their interconversion can be calculated to understand the dynamic behavior of the system.

A general conformational analysis would involve identifying key low-energy conformers and the transition states connecting them. For dispiro(2.0.2.4)decane, the primary motion would be a pseudorotation of the cyclohexane ring.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |

| Twisted-Chair | 0.0 (Reference) | C1-C2-C3-C4: ~45, C2-C3-C4-C5: ~-45 |

| Boat | ~ 5-7 | C1-C2-C3-C4: ~60, C2-C3-C4-C5: ~0 |

| Transition State | ~ 10-12 | Intermediate between Twisted-Chair and Boat |

This table presents a hypothetical conformational analysis. The actual values would depend on the level of theory and basis set used in the calculations.

Molecular Orbital Theory Applied to Dispiro(2.0.2.4)decane Reactivity

Molecular Orbital (MO) theory provides a framework for understanding the reactivity of dispiro(2.0.2.4)decane. The high-lying Highest Occupied Molecular Orbital (HOMO) and the low-lying Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting its behavior in chemical reactions.

The Walsh orbitals of the cyclopropane rings interact with the sigma orbitals of the cyclohexane ring, leading to a unique electronic structure. The HOMO is expected to have significant contributions from the Walsh orbitals, making the cyclopropane rings susceptible to electrophilic attack. The LUMO, on the other hand, will be crucial in reactions with nucleophiles.

A study of the electronic structure of simple bicyclopropyls, which includes dispiro[2.0.2.4]decane, utilized photoelectron spectroscopy and model calculations to understand these orbital interactions. uni-heidelberg.deresearchgate.net

| Molecular Orbital | Calculated Energy (eV) | Character |

| HOMO | ~ -9.5 | Walsh orbitals of cyclopropane rings |

| HOMO-1 | ~ -10.2 | Sigma framework of cyclohexane |

| LUMO | ~ +1.5 | Antibonding sigma orbitals |

| LUMO+1 | ~ +2.1 | Antibonding Walsh orbitals |

This table provides estimated orbital energies based on data for similar strained hydrocarbons. The exact energies would be obtained from specific quantum chemical calculations.

Prediction of Reaction Pathways and Transition States via Computational Methods

Computational chemistry allows for the prediction of reaction pathways and the characterization of transition states for reactions involving dispiro(2.0.2.4)decane. Due to its high strain energy, the molecule is prone to reactions that relieve this strain, such as ring-opening reactions.

For example, the acid-catalyzed ring-opening of one of the cyclopropane rings can be modeled. Computational methods can be used to locate the transition state for the protonation of the cyclopropane ring and the subsequent ring-opening to form a carbocation intermediate. The activation energy for this process can then be calculated.

A study on a related compound, dispiro[2.0.2.4]deca-7,9-diene, investigated its chemical reactions, which could provide a basis for predicting the reactivity of the saturated analogue. uni-goettingen.de

| Reaction | Reactants | Transition State Energy (kcal/mol) | Products |

| Acid-Catalyzed Ring Opening | Dispiro(2.0.2.4)decane + H+ | ~ 15-20 | Spiro[2.5]octyl-1-methyl cation |

| Radical-Initiated Ring Opening | Dispiro(2.0.2.4)decane + Br• | ~ 10-15 | Bromo-spiro[2.5]octyl-1-methyl radical |

This table illustrates hypothetical activation energies for plausible reactions. These values are estimates and would need to be confirmed by detailed computational studies.

Modeling of Intermolecular Interactions and Aggregation Behavior (Excluding Bulk Properties)

The intermolecular interactions of dispiro(2.0.2.4)decane are primarily governed by weak van der Waals forces. Computational modeling can be used to study the nature and strength of these interactions in dimers and small aggregates of the molecule.

Methods such as Symmetry-Adapted Perturbation Theory (SAPT) can decompose the total interaction energy into physically meaningful components like electrostatic, exchange, induction, and dispersion energies. This provides a detailed understanding of how these molecules interact with each other in the absence of a bulk solvent.

| Dimer Configuration | Interaction Energy (kcal/mol) | Dominant Contribution |

| Parallel-Displaced | ~ -2.5 | Dispersion |

| T-shaped | ~ -1.8 | Dispersion |

| Head-to-Tail | ~ -1.5 | Dispersion |

This table presents hypothetical interaction energies for different dimer configurations. The dispersion forces are expected to be the most significant attractive interactions.

Bond Localization and Delocalization Phenomena in Dispiro(2.0.2.4)decane

The concept of bond localization and delocalization in dispiro(2.0.2.4)decane is intriguing due to the presence of the cyclopropane rings. The Walsh orbitals of the cyclopropane rings can lead to a degree of electron delocalization, often referred to as "through-bond" or "through-space" interactions.

Computational tools like Natural Bond Orbital (NBO) analysis can be used to investigate these phenomena. NBO analysis provides information on bond orders, hybridization, and delocalization energies, which can quantify the extent of electronic communication between the different rings in the molecule. In dispiro[2.0.2.4]deca-7,9-diene, the potential for cyclic electron delocalization transmitted by the cyclopropyl (B3062369) groups has been a topic of study. uni-goettingen.de

| Bond | NBO Bond Order | % s-character (C) | Delocalization Energy (kcal/mol) |

| C-C (cyclopropane, distal) | ~ 1.0 | ~ 17% | - |

| C-C (cyclopropane, proximal) | ~ 1.0 | ~ 17% | ~ 2-3 (with cyclohexane) |

| C-C (cyclohexane) | ~ 1.0 | ~ 25% | - |

| C-H | ~ 1.0 | - | - |

This table provides expected values from an NBO analysis. The delocalization energy between the cyclopropane and cyclohexane rings would indicate the degree of electronic interaction.

Reactivity and Transformation Pathways of Dispiro 2.0.2.4 Decane

Strain-Release Reactions and Mechanistic Studies on Ring Opening

The significant ring strain of the cyclopropane (B1198618) moieties in dispiro(2.0.2.4)decane and its derivatives is a key determinant of their chemical behavior. This strain can be released through various thermal, photochemical, and catalytic reactions, leading to the opening of one or both of the three-membered rings.

Studies on the unsaturated analogue, dispiro[2.0.2.4]deca-7,9-diene, provide significant insight into these processes. In the presence of proton acids at elevated temperatures, this diene undergoes a profound rearrangement involving the opening of both cyclopropane rings to yield o-ethylstyrene and derivatives of 2-(o-ethylphenyl)ethane. researchgate.net The thermolysis of dispiro[2.0.2.4]deca-7,9-diene at temperatures above 120°C also results in the formation of o-ethylstyrene and tetralin. researchgate.net

Photochemical activation offers another avenue for ring opening. Both direct and sensitized irradiation of dispiro[2.0.2.4]deca-7,9-diene lead to the formation of o-ethylstyrene and tetralin, typically in a 2:1 ratio. researchgate.net The proposed mechanisms for these transformations likely involve initial cleavage of a cyclopropane bond to form a diradical intermediate, which can then undergo a series of rearrangements and hydrogen shifts to afford the observed aromatic products. While specific mechanistic studies on the saturated dispiro(2.0.2.4)decane are less documented, it is anticipated that it would undergo similar strain-release reactions, albeit under more forcing conditions due to the absence of the activating diene system. The photochemical ring expansion of other dispiro-substituted systems, such as dispiro[4.1.4.1]dodecane-6,12-dione, has been observed to proceed via an oxacarbene intermediate, suggesting that carbene-like species may also play a role in the ring-opening pathways of related dispiroalkanes. rsc.org

Functionalization Strategies on the Dispiro(2.0.2.4)decane Core

The functionalization of the dispiro(2.0.2.4)decane scaffold allows for the introduction of various chemical handles, enabling the synthesis of a diverse range of derivatives. While direct functionalization of the parent alkane can be challenging, reactions involving its unsaturated analogues and related derivatives provide viable routes to modified structures.

One documented example of functionalization is the synthesis of dispiro[2.0.2.4]decane-8,10-dione. ontosight.ai This dione (B5365651) can serve as a precursor for further chemical transformations. For instance, its reaction with sodium acetate (B1210297) in methanol, followed by treatment with ammonium (B1175870) acetate in acetic acid, demonstrates a pathway to more complex heterocyclic systems. ontosight.ai

Furthermore, the reactivity of the diene system in dispiro[2.0.2.4]deca-7,9-diene offers numerous opportunities for functionalization. As will be discussed in section 4.4, this compound readily undergoes cycloaddition reactions, which can be used to introduce a wide array of substituents and build more complex polycyclic frameworks. researchgate.net The resulting cycloadducts can then be subjected to further chemical modifications. The synthesis of 1,2,5,6-tetraaza-dispiro[2.0.2.4]decane from a diimine precursor also highlights a method for incorporating heteroatoms into the dispiro skeleton. qucosa.de

Rearrangement Reactions and Isomerization Pathways

Rearrangement and isomerization reactions are prominent features in the chemistry of dispiro(2.0.2.4)decane and its analogues, driven by the release of ring strain and the formation of thermodynamically more stable products.

As previously mentioned, the acid-catalyzed and thermal treatment of dispiro[2.0.2.4]deca-7,9-diene leads to significant rearrangements. researchgate.net The formation of o-ethylstyrene and tetralin from the diene under thermal conditions above 120°C is a clear example of a deep-seated rearrangement involving the cleavage and reorganization of the molecular framework. researchgate.net The acid-catalyzed pathway similarly results in profound structural changes. researchgate.net These transformations underscore the thermodynamic driving force to aromatize and relieve the strain of the spiro-fused cyclopropane rings.

Silver(I) ions are known to catalyze the rearrangement of strained polycyclic systems. thieme-connect.de While specific studies on dispiro(2.0.2.4)decane are not detailed, it is plausible that such catalysis could induce skeletal rearrangements. In a broader context, base-catalyzed isomerization processes are known to facilitate equilibria between cycloallenes and cycloalkynes, particularly in larger ring systems. qucosa.de Although not directly applicable to the saturated dispiro(2.0.2.4)decane, this illustrates a general principle of rearrangement in strained cyclic systems.

Cycloaddition Reactions Involving Dispiro(2.0.2.4)decane and its Unsaturated Analogues

The presence of a conjugated diene system in dispiro[2.0.2.4]deca-7,9-diene makes it an excellent substrate for cycloaddition reactions, particularly the [4+2] cycloaddition, or Diels-Alder reaction. These reactions provide a powerful tool for the construction of complex, three-dimensional molecules in a stereocontrolled manner.

Research has shown that dispiro[2.0.2.4]deca-7,9-diene undergoes normal [4+2] cycloaddition reactions with various dienophiles. researchgate.net The addition occurs on the 1,3-diene system of the six-membered ring, leaving the spiro-fused cyclopropane rings intact in the initial adduct. This reactivity allows for the annulation of new rings onto the dispiro core. The synthesis of dispiro[2.0.2.4]deca-7,9-diene itself can involve cycloaddition reactions as part of a more complex synthetic sequence. ontosight.ai

While the saturated dispiro(2.0.2.4)decane lacks the diene functionality to participate in traditional Diels-Alder reactions, its unsaturated derivatives are valuable building blocks in organic synthesis. The general field of cycloaddition reactions is vast, with many variations that could potentially be applied to functionalized derivatives of dispiro(2.0.2.4)decane. For example, 1,3-dipolar cycloaddition reactions are widely used for the synthesis of dispiro-oxindole derivatives, showcasing a general strategy for constructing spirocyclic systems. mdpi.comrsc.orgnih.govmdpi.commdpi.com

Investigation of Radical and Ionic Reaction Mechanisms

The reactions of dispiro(2.0.2.4)decane and its derivatives can proceed through either radical or ionic intermediates, depending on the reaction conditions and reagents. The acid-catalyzed rearrangements of dispiro[2.0.2.4]deca-7,9-diene, for example, clearly proceed through ionic, likely carbocationic, intermediates. researchgate.net The protonation of a cyclopropane ring or the diene system can initiate a cascade of bond cleavages and formations, ultimately leading to the observed aromatic products.

Radical reactions are also a plausible pathway for the transformation of these molecules. The thermal rearrangements may involve homolytic cleavage of a strained C-C bond to form a diradical species. researchgate.net Furthermore, reactions such as radical bromination are a general method for the functionalization of alkanes. youtube.com While not specifically documented for dispiro(2.0.2.4)decane, it is expected that this reaction would proceed at the tertiary carbons of the cyclohexane (B81311) ring, or potentially lead to ring-opened products due to the lability of the cyclopropane rings. It is noted that to avoid radical reactions of bromine, such reactions are sometimes conducted in the dark. thieme-connect.de

The study of the electronic structure of dispiro[2.0.2.4]decane and related compounds through photoelectron spectroscopy provides insights into the energies of the molecular orbitals, which is fundamental to understanding their reactivity in both ionic and radical processes. researchgate.net

Reactivity as a Ligand in Transition Metal Complexes

The unsaturated analogue, dispiro[2.0.2.4]deca-7,9-diene, has been shown to act as a ligand in transition metal complexes. uni-hamburg.deuni-goettingen.de The diene system can coordinate to a metal center in a η⁴-fashion, utilizing its π-electrons to form a bond with the metal.

Specifically, dispiro[2.0.2.4]deca-7,9-diene has been used as a ligand in carbonyl-transition metal complexes. uni-hamburg.deuni-goettingen.de This demonstrates that the diene can displace other ligands, such as carbon monoxide, from the coordination sphere of a metal. The ability of this and other dienes to form stable complexes is a well-established area of organometallic chemistry. The resulting metal complexes can themselves exhibit unique reactivity, with the coordinated diene being either activated or protected towards further chemical transformations. While the saturated dispiro(2.0.2.4)decane lacks the π-system necessary for this type of coordination, functionalized derivatives could potentially act as ligands through heteroatom donor sites. General methods for the synthesis of transition metal complexes often involve substitution, oxidation/reduction, or addition reactions. eolss.net

Advanced Spectroscopic and Analytical Characterization Techniques in Dispiro 2.0.2.4 Decane Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the constitution and stereochemistry of dispiro[2.0.2.4]decane. The molecule's inherent symmetry (C2v point group) dictates the complexity of its ¹H and ¹³C NMR spectra. In principle, the symmetry should simplify the spectra, leading to fewer signals than the 16 protons and 10 carbons might suggest. However, the rigid, strained framework can result in complex second-order coupling and significant differences in chemical shifts for diastereotopic protons and carbons.

Proton (¹H) NMR spectroscopy provides information on the chemical environment and connectivity of protons. For dispiro[2.0.2.4]decane, distinct signals are expected for the protons on the cyclopropane (B1198618) rings and the cyclohexane (B81311) ring. The protons on the cyclohexane ring can be further differentiated into axial and equatorial positions, with their coupling constants (J-values) providing insight into the dihedral angles and confirming the chair conformation of the central ring. In related spiro-fused systems like dispiro[2.2.2.2]decane, an unusually large chemical-shift difference between axial and equatorial protons has been observed, highlighting the significant anisotropic effects of spiro-fused cyclopropane rings. rsc.org

Carbon-¹³ NMR spectroscopy is particularly powerful for analyzing the carbon framework and assessing ring strain. qucosa.deresearchgate.net The chemical shifts of the spiro-carbons and the other carbons in the cyclopropane and cyclohexane rings are sensitive indicators of the geometric and electronic environment. qucosa.de In strained cycloalkynes, for instance, an increase in ring strain correlates with a downfield shift in the ¹³C NMR signal of the sp-hybridized carbons. researchgate.net A similar principle applies to the highly strained cyclopropyl (B3062369) carbons in dispiro[2.0.2.4]decane. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning all proton and carbon signals and confirming the through-bond connectivity of the entire molecular structure.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Alicyclic Structures Note: Specific experimental data for Dispiro[2.0.2.4]decane is not readily available. This table provides typical chemical shift ranges for the constituent ring systems.

| Nucleus | Structural Unit | Typical Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | Cyclopropane Ring | 0.2 - 0.9 | Highly shielded environment due to ring current effects. |

| ¹H | Cyclohexane (Axial) | ~1.2 | Typically more shielded than equatorial protons. |

| ¹H | Cyclohexane (Equatorial) | ~1.7 | Typically more deshielded than axial protons. |

| ¹³C | Cyclopropane Ring | -5 - 10 | Unusually upfield shift due to high s-character and strain. |

| ¹³C | Cyclohexane Ring | 25 - 30 | Typical range for saturated cycloalkanes. |

Advanced Mass Spectrometry for Isotopic Labeling and Mechanistic Pathway Confirmation

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental formula of dispiro[2.0.2.4]decane. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous confirmation of its C₁₀H₁₆ formula. Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure, with characteristic losses corresponding to the fragmentation of the cyclohexane and cyclopropane rings.

Advanced MS techniques coupled with stable isotope labeling are powerful for elucidating reaction mechanisms. For example, in the synthesis of dispiro[2.0.2.4]decane or its derivatives, one could use isotopically labeled precursors (e.g., containing Deuterium or Carbon-13) to trace the fate of specific atoms throughout the reaction sequence. uu.nl By analyzing the mass of the final product and its fragments, researchers can confirm proposed mechanistic pathways, identify intermediates, and understand complex molecular rearrangements. For instance, if a synthesis proceeds through a symmetrical intermediate, this could be verified by observing the statistical distribution of isotope labels in the product. This method is crucial for distinguishing between competing reaction pathways that might otherwise be indistinguishable.

Vibrational Spectroscopy (IR, Raman) for Conformational and Strain Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, providing a fingerprint that is characteristic of its structure, symmetry, and the strain within its rings.

For dispiro[2.0.2.4]decane, IR and Raman spectra would exhibit characteristic bands for both the cyclopropane and cyclohexane moieties. Key features for the cyclopropane rings include:

C-H stretching vibrations: Typically found at high wavenumbers, often above 3050 cm⁻¹, which is a hallmark of the high s-character in the C-H bonds of a three-membered ring.

Ring deformation modes (ring breathing): These appear at lower frequencies and are sensitive to the strain and substitution pattern of the ring.

Table 2: Reported IR Absorption Bands for 1,2,5,6-Tetraaza-dispiro[2.0.2.4]decane researchgate.net

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3427, 3178 | N-H stretching |

| 2946, 2923, 2863 | C-H stretching |

| 1652 | (not specified) |

| 1399 | (not specified) |

| 1201 | (not specified) |

X-ray Crystallography and Electron Diffraction for Solid-State Structural Determination

The definitive method for determining the precise three-dimensional structure of a molecule in the solid state is single-crystal X-ray crystallography. researchgate.net This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, offering unparalleled insight into the molecular geometry. For dispiro[2.0.2.4]decane, an X-ray crystal structure would precisely quantify the geometry of the central cyclohexane ring (confirming its conformation, e.g., chair or twisted) and the attached cyclopropane rings.

While a crystal structure for the parent dispiro[2.0.2.4]decane is not readily found in published literature, the technique has been successfully applied to numerous complex derivatives. tu-clausthal.deuni-hamburg.deresearchgate.net For example, X-ray analysis was used to elucidate the structure of products from the cycloaddition of tetracyanoethylene (B109619) to dispiro[2.0.2.4]deca-7,9-diene. tu-clausthal.de These studies confirm the feasibility and power of crystallography for unambiguously determining the complex three-dimensional arrangements of this class of compounds. In the absence of experimental data for the parent compound, theoretical calculations and data from gas-phase electron diffraction of similar strained molecules are used to predict its structure.

Table 3: Theoretically Predicted Structural Parameters for Dispiro[2.0.2.4]decane Note: These are representative values based on computational models and data from related structures. Experimental verification is required.

| Parameter | Description | Predicted Value |

|---|---|---|

| C-C (cyclopropane) | Bond length within the three-membered rings | ~1.51 Å |

| C-C (cyclohexane) | Bond length within the six-membered ring | ~1.54 Å |

| ∠C-C-C (cyclohexane) | Bond angle within the six-membered ring | ~111° |

Chiroptical Spectroscopies (CD, ORD) for Enantiomeric Purity and Absolute Configuration

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying chiral molecules. The parent compound, dispiro[2.0.2.4]decane, is achiral due to the presence of planes of symmetry and is therefore chiroptically inactive.

However, the introduction of substituents onto the dispiro[2.0.2.4]decane framework can break this symmetry, creating chiral centers and resulting in enantiomeric pairs. For these chiral derivatives, CD and ORD spectroscopy become powerful tools. These methods measure the differential absorption (CD) or rotation (ORD) of left- and right-circularly polarized light. The resulting spectrum is a unique signature of a specific enantiomer. By comparing the experimentally measured CD spectrum with spectra predicted using quantum chemical calculations (such as time-dependent density functional theory, TD-DFT), the absolute configuration (i.e., the actual R/S assignment) of the chiral centers can be determined non-destructively. This combined experimental and computational approach is the gold standard for assigning the absolute stereochemistry of new chiral compounds.

Photoelectron Spectroscopy for Electronic Structure Investigations

Photoelectron Spectroscopy (PES) is a powerful experimental technique that provides direct insight into the electronic structure of a molecule by measuring the energies of its molecular orbitals. The experiment involves irradiating the molecule with high-energy photons (e.g., UV or X-rays) and measuring the kinetic energy of the ejected electrons. The ionization potential (IP) for each orbital is then determined, which, according to Koopmans' theorem, corresponds to the negative of the orbital energy.

For dispiro[2.0.2.4]decane, PES is particularly valuable for understanding the interactions between the Walsh orbitals of the two cyclopropane rings and the σ-framework of the cyclohexane ring. Research on the electronic structure of dispiro[2.0.2.4]decane and related compounds has been a subject of interest. researchgate.net Studies on the closely related dispiro[2.0.2.4]deca-7,9-diene have utilized PES to probe the through-space and through-bond interactions of the π-system with the cyclopropyl Walsh orbitals. uni-goettingen.de The PES spectrum of dispiro[2.0.2.4]decane would show a series of bands corresponding to ionization from different molecular orbitals. The first few ionization potentials would be associated with the highest occupied molecular orbitals (HOMOs), which are expected to be combinations of the cyclopropane Walsh orbitals. The analysis of these IPs, typically supported by molecular orbital calculations, reveals the extent of orbital mixing and provides a detailed picture of the molecule's electronic makeup.

Applications of Dispiro 2.0.2.4 Decane in Materials Science and Organic Synthesis

Dispiro(2.0.2.4)decane as a Synthetic Building Block for Complex Architectures

The inherent ring strain of the cyclopropane (B1198618) moieties in dispiro(2.0.2.4)decane makes it a reactive and versatile building block for the synthesis of more complex molecular structures. While research on the parent compound is somewhat limited, studies on its derivatives highlight the synthetic potential of this dispirocyclic framework.

A notable derivative, dispiro[2.0.2.4]deca-7,9-diene, serves as a precursor in the synthesis of intricate molecules. ontosight.ai Its structure, containing two spiro-fused rings and conjugated double bonds, allows it to participate in complex organic reactions like cycloadditions and ring-closing metathesis, which require specific catalysts and precise conditions. ontosight.ai These reactions open pathways to more elaborate natural products and pharmaceutical intermediates. ontosight.ai For instance, regioisomeric dispiro[2.0.2.4]deca-7,9-diene derivatives have been synthesized through [2+2+2] cocyclization reactions of bicyclopropylidene with two molecules of an arylmethyl propargyl ether, demonstrating the utility of this scaffold in constructing complex polycyclic systems. researchgate.net

The electronic and molecular structure of dispiro[2.0.2.4]decane itself has been a subject of computational and spectroscopic studies, which provide insights into its reactivity. researchgate.netresearchgate.net Understanding the interaction between the Walsh orbitals of the cyclopropane rings and the sigma orbitals of the cyclohexane (B81311) ring is crucial for predicting its behavior in chemical reactions. researchgate.net These fundamental studies are essential for harnessing dispiro(2.0.2.4)decane as a building block for targeted synthesis. The rigid, well-defined geometry of the dispiro[2.0.2.4]decane skeleton offers a unique platform for creating molecules with specific three-dimensional arrangements, a desirable feature in drug design and materials science.

Table 1: Examples of Complex Architectures Synthesized from Dispiro(2.0.2.4)decane Derivatives

| Derivative | Reaction Type | Product Type | Reference |

| Dispiro[2.0.2.4]deca-7,9-diene | [2+2+2] Cocyclization | Regioisomeric dispiro[2.0.2.4]deca-7,9-diene derivatives | researchgate.net |

| Dispiro[2.0.2.4]deca-7,9-diene | Cycloaddition, Ring-closing metathesis | Precursors to complex natural products and pharmaceuticals | ontosight.ai |

Utilization in the Design of Novel Polymeric Materials (excluding specific material properties)

The application of dispiro compounds in materials science, particularly in the design of novel polymers, is an area of growing interest. ontosight.ai The rigid and compact nature of the dispiro[2.0.2.4]decane framework can be exploited to create polymers with unique architectures. While specific examples of polymers derived directly from dispiro(2.0.2.4)decane are not extensively documented, the principles of polymer chemistry suggest its potential utility.

The introduction of functional groups onto the dispiro[2.0.2.4]decane scaffold would be a necessary first step to enable polymerization. For instance, the synthesis of derivatives with polymerizable groups, such as vinyl or acrylic moieties, would allow for their incorporation into polymer chains. The resulting polymers would be expected to possess a high degree of rigidity and a well-defined three-dimensional structure, stemming from the dispirocyclic repeating units. This could lead to the development of materials with interesting and potentially useful mechanical and thermal properties.

The polymerization of diene-containing derivatives, such as dispiro[2.0.2.4]deca-7,9-diene, is another plausible route to novel polymeric materials. electronicsandbooks.com The conjugated diene system in this derivative could undergo polymerization reactions, leading to polymers with a unique combination of a rigid spirocyclic backbone and a conjugated polymer chain.

Role in Supramolecular Chemistry and Host-Guest Systems (Theoretical and Design Aspects)

In the realm of supramolecular chemistry, the design of host molecules that can selectively bind to guest molecules is a central theme. demokritos.graau.dk The rigid and pre-organized structure of dispiro[2.0.2.4]decane makes it an intriguing candidate for theoretical studies as a component of larger host-guest systems. Although direct experimental evidence of its application in this area is scarce, its structural features allow for informed speculation on its potential role.

Computational studies on the electronic and molecular structure of dispiro[2.0.2.4]decane provide a foundation for understanding its potential non-covalent interactions. researchgate.netresearchgate.net The cyclohexane ring in a chair or boat conformation, flanked by the two cyclopropane rings, creates a unique topology with potential cavities and surfaces for guest binding. Theoretical modeling could explore how functionalized derivatives of dispiro[2.0.2.4]decane might act as hosts. For example, the introduction of recognition sites, such as hydrogen bond donors or acceptors, onto the cyclohexane ring could lead to the design of hosts with specific affinities for complementary guest molecules.

The chirality of dispiro[2.0.2.4)decane also presents opportunities for the design of chiral hosts for enantioselective recognition. rsc.org Computational studies could predict the binding energies and geometries of diastereomeric host-guest complexes, guiding the synthesis of effective chiral selectors. The principles of host-guest chemistry, which rely on factors like shape complementarity and intermolecular forces, suggest that the unique three-dimensional structure of dispiro(2.0.2.4)decane could be leveraged to create highly selective and sophisticated supramolecular architectures. nih.govnih.govmdpi.com

Application as a Scaffold for High-Energy Density Materials (Theoretical Considerations)

The search for new high-energy density materials (HEDMs) is driven by the need for advanced energetic compounds with superior performance and stability. nih.gov Theoretical and computational chemistry play a crucial role in the design and prediction of the properties of novel HEDMs. mdpi.comrsc.org Key characteristics of HEDMs include a high density, a positive heat of formation, and a high degree of ring strain.

Dispiro(2.0.2.4)decane, with its two highly strained cyclopropane rings, possesses a significant amount of stored strain energy. This intrinsic property makes its scaffold a theoretical candidate for the design of new HEDMs. While the parent hydrocarbon itself is not an explosive, its framework could be functionalized with energetic groups, such as nitro (-NO2) or nitramino (-NHNO2) groups, to create new energetic molecules.

Computational studies could be employed to predict the energetic properties of hypothetical nitro-substituted dispiro[2.0.2.4]decanes. frontiersin.orgresearchgate.net These calculations would estimate key parameters like the heat of formation, density, detonation velocity, and detonation pressure. The rigid, compact structure of the dispiro[2.0.2.4]decane core could contribute to a high crystal density in the solid state, which is a critical factor for achieving high detonation performance. Theoretical investigations into the thermal stability and sensitivity of such designed molecules would also be essential to assess their potential as practical HEDMs. researchgate.net

Development of Dispiro(2.0.2.4)decane-Based Ligands and Catalysts for Asymmetric Transformations

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is a cornerstone of modern organic chemistry. nih.govfrontiersin.orgnih.gov The development of novel chiral ligands is crucial for advancing this field. rsc.orgfrontiersin.orgnih.govmdpi.comtcichemicals.comrsc.org Spirocyclic compounds, with their rigid and well-defined chiral environments, have proven to be excellent scaffolds for the design of effective chiral ligands.

A derivative of dispiro(2.0.2.4)decane, namely dispiro[2.0.2.4]deca-7,9-diene, has been reported to act as a ligand in carbonyl-transition metal complexes. uni-goettingen.de This demonstrates the potential of the dispiro[2.0.2.4]decane framework to coordinate with metal centers, a key requirement for a ligand in catalysis.

The development of chiral ligands based on the dispiro(2.0.2.4)decane skeleton would involve the introduction of coordinating groups, such as phosphines, amines, or oxazolines, onto the chiral scaffold. The inherent chirality of the dispiro[2.0.2.4]decane core could then be transferred to the catalytic process, inducing enantioselectivity in the transformation of a prochiral substrate. The rigidity of the spirocyclic framework would help to create a well-defined and predictable chiral pocket around the metal center, which is often a key factor for achieving high levels of enantiocontrol. Theoretical studies could aid in the design of such ligands by modeling their coordination to metal centers and predicting the stereochemical outcome of the catalyzed reaction.

Future Directions and Emerging Research Opportunities for Dispiro 2.0.2.4 Decane Chemistry

Exploration of Sustainable and Green Synthetic Methodologies

Future synthetic strategies for Dispiro(2.0.2.4)decane and its derivatives will increasingly prioritize sustainability. The principles of green chemistry, such as atom economy, catalysis, and the use of renewable resources, offer a framework for developing more environmentally benign and efficient synthetic routes. chemicalbook.comillinois.edu The goal is to minimize waste and reduce reliance on hazardous reagents, which is a common challenge in traditional methods for creating strained ring systems. chemicalbook.com

Key research avenues include:

Catalytic Approaches: The development of novel catalytic systems, including transition metal and organocatalysts, can enable more selective and efficient construction of the dispirocyclic framework. These methods aim to reduce the number of synthetic steps and the consumption of resources. illinois.edu

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product is a core tenet of green chemistry. Future syntheses will focus on cycloaddition and rearrangement reactions that are inherently atom-economical. umich.edu

Alternative Energy Inputs: The use of alternative energy sources like microwave irradiation and mechanochemistry can accelerate reaction times, improve yields, and often reduce the need for conventional solvents, aligning with green chemistry principles. illinois.edu

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Strained Ring Systems

| Feature | Traditional Synthesis | Green/Sustainable Approach |

|---|---|---|

| Reagents | Often stoichiometric, potentially hazardous | Catalytic, less hazardous, renewable feedstocks |

| Solvents | Volatile organic compounds (VOCs) | Green solvents (e.g., water, ionic liquids), solvent-free conditions |

| Energy | Conventional heating (oil baths, heating mantles) | Microwave, ultrasound, mechanochemistry |

| Waste | Significant byproduct generation | High atom economy, minimized waste |

| Efficiency | Multi-step, often with purification at each stage | Fewer steps, potential for one-pot reactions |

Integration with Automated Synthesis and Flow Chemistry Platforms

The integration of automated synthesis and continuous flow chemistry presents a significant opportunity to accelerate the exploration of Dispiro(2.0.2.4)decane chemistry. eetimes.comresearchgate.net These technologies offer precise control over reaction parameters, enhanced safety for handling reactive intermediates, and improved scalability compared to traditional batch processes. eetimes.comnih.gov

Future research in this area will likely involve:

High-Throughput Experimentation (HTE): Automated platforms enable the rapid screening of numerous reaction conditions, catalysts, and substrates. acs.org This is invaluable for quickly identifying optimal synthetic pathways to new Dispiro(2.0.2.4)decane derivatives. acs.orgengineering.org.cn

Continuous Flow Synthesis: Flow chemistry is particularly well-suited for managing the high-energy intermediates and exothermic reactions often associated with the synthesis of strained molecules. researchgate.net By conducting reactions in small-volume, continuous-flow reactors, researchers can improve safety, increase yields, and facilitate seamless scale-up. umich.eduresearchgate.net The modular nature of flow systems also allows for the integration of in-line analysis and purification steps, streamlining the entire synthetic process. eetimes.com

AI-Driven Synthesis: The combination of automated systems with artificial intelligence and machine learning can create "self-driving labs" capable of predicting reaction outcomes and autonomously optimizing synthetic routes for Dispiro(2.0.2.4)decane-based molecules. engineering.org.cn

Advanced Computational Studies for Predicting Novel Reactivity and Materials

Computational chemistry is a powerful tool for understanding and predicting the behavior of complex molecules like Dispiro(2.0.2.4)decane. nih.gov Advanced computational methods can provide deep insights into its electronic structure, reactivity, and potential to form novel materials, thereby guiding experimental efforts. nih.govnih.gov

Key areas for future computational investigation include:

Density Functional Theory (DFT) Calculations: DFT can be used to model the molecule's geometry, analyze its frontier molecular orbitals (HOMO and LUMO), and calculate the activation energies for various potential reactions. This allows for the prediction of its reactivity and the rationalization of experimental observations. eetimes.com

Reaction Mechanism Elucidation: Computational studies can map out the intricate energy landscapes of complex reaction cascades involving the strained dispirocyclic core. This is crucial for understanding how the release of ring strain can be harnessed to drive specific chemical transformations. umich.edu

Materials Property Prediction: Molecular modeling can be used to predict the properties of materials incorporating the Dispiro(2.0.2.4)decane scaffold. By simulating how these molecules pack in the solid state and interact with each other, researchers can forecast electronic, optical, and mechanical properties, accelerating the discovery of new functional materials. chemicalbook.comnih.gov

Table 2: Potential Applications of Computational Methods in Dispiro(2.0.2.4)decane Research

| Computational Method | Application Area | Predicted Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Reactivity Analysis | Reaction pathways, transition state energies, kinetic predictions |

| Molecular Dynamics (MD) | Materials Science | Conformational analysis, packing arrangements, bulk properties |

| Quantum Theory of Atoms in Molecules (QTAIM) | Electronic Structure | Bond strain analysis, charge distribution, intermolecular interactions |

| Machine Learning (ML) Models | Property Prediction | Prediction of physicochemical and electronic properties for virtual libraries |

Development of Dispiro(2.0.2.4)decane-Inspired Scaffolds for Fundamental Chemical Discoveries

The rigid, three-dimensional structure of Dispiro(2.0.2.4)decane makes it an attractive starting point for the development of novel molecular scaffolds. In medicinal chemistry, there is a growing demand for sp3-rich, non-flat molecules to explore new areas of chemical space and improve drug properties. eetimes.com Strained spirocycles are increasingly recognized as valuable bioisosteres for traditional aromatic rings. eetimes.comnih.gov

Future research will focus on:

Bioisosteric Replacement: Investigating the use of the Dispiro(2.0.2.4)decane core as a three-dimensional replacement for flat aromatic groups in known bioactive molecules. Its rigid nature can precisely position functional groups in space, potentially leading to enhanced binding affinity and selectivity for biological targets. umich.edu

Synthesis of Functionalized Derivatives: Developing synthetic methods to introduce a variety of functional groups onto the dispiro framework will be crucial. This will enable the creation of diverse chemical libraries for screening in drug discovery and materials science. The inherent strain of the molecule can be used as a driving force for these functionalization reactions. umich.edu

Chiral Scaffolds: The spirocyclic nature of Dispiro(2.0.2.4)decane provides a basis for creating novel chiral ligands and catalysts. The development of enantioselective syntheses would unlock its potential for applications in asymmetric catalysis.

Interdisciplinary Research with Theoretical Physics and Nanoscience (excluding specific physical properties)

The unique electronic and structural features stemming from the high ring strain in Dispiro(2.0.2.4)decane open doors for interdisciplinary research at the interface of chemistry, theoretical physics, and nanoscience.

Emerging opportunities in this domain include:

Molecular Electronics: The rigidity of spirocyclic and other shape-persistent molecules is a desirable trait for components in nanoscale electronic devices. illinois.edu Future research could explore the incorporation of Dispiro(2.0.2.4)decane-based units as building blocks for molecular wires or switches, where its constrained conformation could lead to more reliable and reproducible electronic behavior at the single-molecule level. illinois.edu

Strain Engineering at the Nanoscale: The concept of using strain to alter the electronic properties of materials is well-established in nanoscience, for example, with graphene. arxiv.org Theoretical studies could explore how the localized strain within the Dispiro(2.0.2.4)decane framework influences its interaction with other molecules and surfaces, potentially leading to novel self-assembly behaviors or applications in nanoscale sensors.

Probing Quantum Effects: Highly strained systems can exhibit unusual bonding and electronic characteristics that provide a platform for studying fundamental quantum mechanical phenomena. Theoretical investigations could probe for non-trivial quantum effects, such as tunneling, within the dispiroalkane cage, contributing to a deeper understanding of chemical bonding and reactivity in extreme structures. nih.gov

Q & A

Q. What are the established synthetic routes for Dispiro(2.0.2.4)decane and its derivatives?

- Methodological Answer : Dispiro(2.0.2.4)decane derivatives are synthesized via dehalogenation or elimination reactions. For example, treatment of 8,9-dibromodispiro[2.0.2.4]decane with potassium tert-butoxide in DMSO at room temperature for 20 hours yields spiro[2.0.2.4]dec-8-ene, achieving high regioselectivity . Key considerations include solvent choice (DMSO enhances reaction efficiency), temperature control, and purification via column chromatography. Structural confirmation requires NMR and mass spectrometry, with comparative analysis against known derivatives (e.g., CAS 24029-74-1 and 30353-70-9) .

Q. How can spectroscopic techniques characterize Dispiro(2.0.2.4)decane's structure and electronic properties?

- Methodological Answer :

- NMR Spectroscopy : Proton and carbon NMR identify sp³ hybridized carbons and bridgehead hydrogen environments. For example, the diene derivative (CAS 30353-70-9) shows distinct alkene proton signals at δ 5.2–5.6 ppm .

- Photoelectron Spectroscopy : Used to probe electronic interactions in derivatives, revealing ionization potentials correlated with strain energy in the spiro framework .

- GC-MS : While not directly reported for Dispiro(2.0.2.4)decane, analogous compounds (e.g., CAS 64601-40-7) are analyzed via GC-MS for molecular weight and fragmentation patterns .

Advanced Research Questions

Q. What experimental design strategies optimize synthesis yield and parameter estimation for Dispiro(2.0.2.4)decane derivatives?

- Methodological Answer : Sequential experimental design (SED) minimizes parameter uncertainty. For adsorption or reaction studies, apply Box-Lucas criteria to place experimental points at operational extremes (e.g., high/low temperatures) to reduce joint confidence regions for parameters like activation energy or equilibrium constants . For example, SED reduced confidence intervals by 40% in n-decane adsorption studies, suggesting similar applicability to spiro compound synthesis .

Q. How can computational methods predict Dispiro(2.0.2.4)decane's reactivity and electronic properties?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate strain energy and orbital interactions. Compare HOMO-LUMO gaps of Dispiro(2.0.2.4)decane with analogs (e.g., bicyclo[4.2.1]non-3-ene) to assess stability .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways, such as DMSO’s role in stabilizing transition states during dehalogenation .

- Validation : Cross-reference computational results with experimental photoelectron spectra and NMR shifts .

Q. How do structural modifications (e.g., introducing double bonds) alter Dispiro(2.0.2.4)decane's physicochemical properties?

- Methodological Answer :

- Comparative Synthesis : Synthesize diene derivatives (e.g., Dispiro[2.0.2.4]deca-7,9-diene, CAS 30353-70-9) and compare thermodynamic stability via calorimetry .

- Kinetic Studies : Use Arrhenius plots to quantify activation energy changes in halogenation/dehalogenation reactions .

- X-ray Crystallography : Resolve bond angles and torsional strain in parent vs. modified structures to correlate geometry with reactivity .

Key Methodological Considerations

- Reproducibility : Document reaction conditions (e.g., DMSO purity, inert atmosphere) to align with FAIR data principles .

- Safety : Adhere to decane-handling protocols (e.g., <100 g/reaction scale) when working with volatile derivatives .

- Interdisciplinary Approaches : Combine synthetic chemistry with computational modeling to address contradictions in strain energy predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.